![molecular formula C24H20F2N4O3 B1208304 7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)
7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid
Übersicht
Beschreibung
RP60556A ist eine synthetische organische Verbindung, die zur Klasse der Benzo[b]naphthyridone gehört. Sie ist bekannt für ihre potente antibakterielle Wirkung gegen grampositive Bakterien, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA) . Ursprünglich von Sanofi-Aventis als topische Behandlung entwickelt, wurde ihre Entwicklung später eingestellt .
Vorbereitungsmethoden
Die Synthese von RP60556A umfasst mehrere wichtige Schritte:
Analyse Chemischer Reaktionen
RP60556A unterliegt verschiedenen chemischen Reaktionen:
Wissenschaftliche Forschungsanwendungen
RP60556A wurde hauptsächlich auf seine antibakteriellen Eigenschaften untersucht. Es hat eine signifikante Aktivität gegen grampositive Bakterien gezeigt, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA)
Chemie: Wird als Referenzverbindung bei der Untersuchung von Benzo[b]naphthyridonen verwendet.
Biologie: Untersucht auf seine antibakteriellen Mechanismen und Wechselwirkungen mit bakteriellen Zellwänden.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer antibakterieller Mittel.
Wirkmechanismus
RP60556A entfaltet seine antibakterielle Wirkung durch die gezielte Beeinträchtigung der bakteriellen Zellwandsynthese. Es bindet an bestimmte Enzyme, die an der Synthese von Peptidoglycan beteiligt sind, einem wichtigen Bestandteil der bakteriellen Zellwand, wodurch das bakterielle Wachstum und die Vermehrung gehemmt werden .
Wirkmechanismus
RP60556A exerts its antibacterial effects by targeting bacterial cell wall synthesis. It binds to specific enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, thereby inhibiting bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
RP60556A ist einzigartig unter den Benzo[b]naphthyridonen aufgrund seiner hohen Potenz gegen grampositive Bakterien. Ähnliche Verbindungen in dieser Klasse sind:
Benzo[b]naphthyridon-Derivate: Diese Verbindungen teilen eine ähnliche Kernstruktur, können aber in ihren Substituenten variieren, was zu Unterschieden in der antibakteriellen Aktivität führt.
Fluorchinolone: Eine weitere Klasse von Antibiotika, die auf die bakterielle DNA-Synthese zielen, sich aber in ihrem Wirkmechanismus und ihrem Wirkungsspektrum unterscheiden.
RP60556A zeichnet sich durch seine spezifische Aktivität gegen Methicillin-resistenten Staphylococcus aureus (MRSA) aus, was es zu einer wertvollen Verbindung für die Forschung macht, trotz seiner eingestellten Entwicklung .
Eigenschaften
Molekularformel |
C24H20F2N4O3 |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
7-fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H20F2N4O3/c1-28-13-18(24(32)33)22(31)17-10-14-11-19(26)21(12-20(14)27-23(17)28)30-8-6-29(7-9-30)16-4-2-15(25)3-5-16/h2-5,10-13H,6-9H2,1H3,(H,32,33) |
InChI-Schlüssel |
YYHFVZLNDMSUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)C2=C1N=C3C=C(C(=CC3=C2)F)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)O |
Synonyme |
RP 60556A RP60556A |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
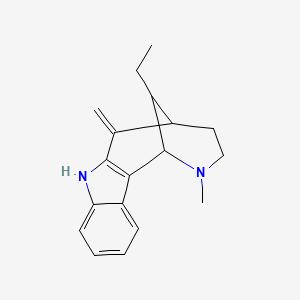
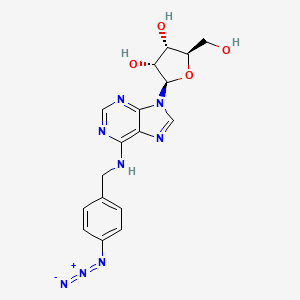

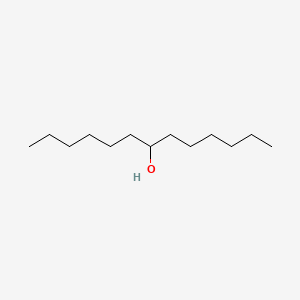
![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)
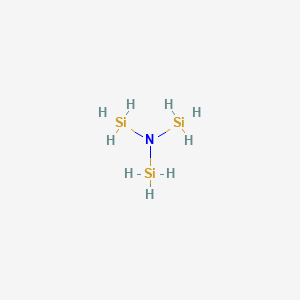
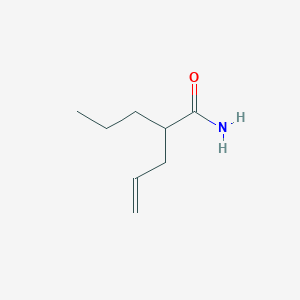

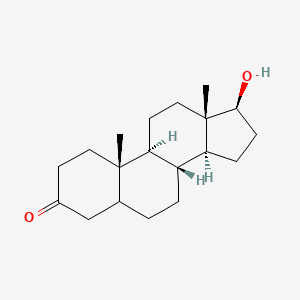

![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
